molecular formula C17H15N3O5 B1530950 methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate CAS No. 346450-27-9

methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate

Cat. No.: B1530950
CAS No.: 346450-27-9
M. Wt: 341.32 g/mol
InChI Key: DDQYTWHRVBYZSF-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate (CAS: 346450-27-9) is a heterocyclic compound featuring an indole core substituted at the 3-position with a conjugated 1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene methyl group and a methyl carboxylate moiety at the 2-position (Fig. 1) . Its molecular formula is C₁₇H₁₅N₃O₅, with a molecular weight of 341.32 g/mol .

Properties

IUPAC Name

methyl (3E)-3-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylidene]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-19-14(21)11(15(22)20(2)17(19)24)8-10-9-6-4-5-7-12(9)18-13(10)16(23)25-3/h4-8,21H,1-3H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQYTWHRVBYZSF-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=C2C3=CC=CC=C3N=C2C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)/C=C/2\C3=CC=CC=C3N=C2C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662328
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

Methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate (CAS Number: 346450-27-9) is a compound of interest due to its diverse biological activities. This article focuses on its antibacterial, antifungal, and cytotoxic properties, supported by various research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H15N3O5
  • Molecular Weight : 341.323 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antibacterial properties. Specifically, this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • The compound demonstrated antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10 to 50 times.
  • The minimum inhibitory concentration (MIC) against Enterobacter cloacae was notably low at 0.004–0.03 mg/mL.
Bacteria Tested MIC (mg/mL) Most Sensitive Most Resistant
E. cloacae0.004–0.03YesNo
E. coli>0.06NoYes
M. flavus>0.03NoYes

Antifungal Activity

The compound also exhibits promising antifungal properties with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.

Findings:

  • The most sensitive fungus was Trichoderma viride, while Aspergillus fumigatus showed the highest resistance.
Fungi Tested MIC (mg/mL) Most Sensitive Most Resistant
T. viride0.004YesNo
A. fumigatus>0.06NoYes

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay indicated that while the compound is effective against pathogens, it also presents a degree of cytotoxicity to normal cells (MRC5). The results suggest a need for further optimization to enhance selectivity towards pathogenic cells.

Molecular Docking Studies

Molecular docking studies have provided insights into the mechanism of action of this compound:

  • The compound appears to inhibit E. coli MurB enzyme, which is crucial for bacterial cell wall synthesis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Target Compound : Methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate C₁₇H₁₅N₃O₅ 341.32 Indole + trioxo-diazinan-ylidene + methyl ester Drug intermediates, crystal engineering
Analog 1 : 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid C₁₃H₉N₃O₃S 287.29 Indole + thiazol-4-one-ylidene + carboxylic acid Antimicrobial agents, enzyme inhibitors
Analog 2 : Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate C₁₁H₁₁NO₄ 221.21 Indole + hydroxyl + methoxy + methyl ester Pharmaceutical building blocks
Analog 3 : Ethyl 3-[(1-(2,5-dimethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate C₂₄H₂₁N₃O₇ 463.44 Indole + trioxo-pyrimidinylidene (substituted with dimethoxyphenyl) + ethyl ester Anticancer research, supramolecular chemistry

Key Structural Differences and Implications

Heterocyclic Moieties: The target compound contains a 1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene group, which provides three electron-withdrawing keto groups capable of forming extensive hydrogen-bonding networks, as observed in crystal engineering studies . Analog 1 replaces the trioxo-diazinan with a thiazol-4-one ring, introducing sulfur and altering electronic properties. Thiazole derivatives are often associated with antimicrobial activity due to their ability to disrupt microbial enzymes . Analog 3 features a trioxo-pyrimidinylidene group substituted with a dimethoxyphenyl ring, enhancing π-π stacking interactions and solubility in non-polar environments .

Substituent Effects: The methyl ester in the target compound vs. the ethyl ester in Analog 3 affects lipophilicity and metabolic stability. Ethyl esters generally exhibit slower hydrolysis rates in vivo.

Hydrogen-Bonding Patterns: The trioxo-diazinan group in the target compound can act as both a hydrogen-bond donor (via NH groups) and acceptor (via carbonyls), facilitating crystal packing and molecular recognition . In contrast, Analog 1’s thiazol-4-one lacks equivalent donor capacity, reducing its utility in supramolecular assembly.

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves two main components:

The key synthetic step is the formation of a methylene bridge (ylidene linkage) between the barbiturate ring and the indole ring at the 3-position.

Preparation of the Barbiturate Moiety

The barbiturate core, 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane, is typically synthesized by condensation of:

This reaction proceeds through the formation of a methylene intermediate at the 5-position of the barbiturate ring, which is reactive for subsequent condensation.

A representative procedure from literature involves:

  • Reacting 1,3-dimethylbarbituric acid with trimethyl orthoformate under reflux conditions to generate the 5-methylene derivative.
  • This intermediate can then be further functionalized or used directly for condensation with aldehydes or other electrophiles.

Coupling to the Indole-2-carboxylate Scaffold

The indole-2-carboxylate portion (methyl ester) is functionalized at the 3-position, which is reactive for electrophilic substitution.

The coupling involves:

  • A Knoevenagel-type condensation between the 5-methylene barbiturate derivative and the 3-formyl or 3-substituted indole-2-carboxylate.
  • This condensation forms the characteristic ylidene linkage, resulting in the methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate.

The reaction conditions generally include:

  • Use of a base catalyst such as piperidine or ammonium acetate.
  • Solvents like ethanol or methanol.
  • Reflux or room temperature stirring depending on reactivity.

Example Procedure from Literature

According to a detailed synthetic study on barbiturate derivatives (source), the preparation of related 5-arylidene barbiturates involves:

  • Mixing 1,3-dimethylbarbituric acid with trimethyl orthoformate and the appropriate aldehyde (in this case, the indole-2-carboxylate aldehyde derivative).
  • Heating under reflux in ethanol with catalytic amounts of piperidine.
  • The product precipitates upon cooling and is purified by recrystallization.

This method yields the target compound with high purity and good yield.

Reaction Scheme Summary

Step Reactants Conditions Product
1 1,3-dimethylbarbituric acid + trimethyl orthoformate Reflux in ethanol 5-methylene-1,3-dimethylbarbituric acid intermediate
2 Intermediate + 3-formyl methyl indole-2-carboxylate Reflux with base catalyst (piperidine) This compound

Analytical and Research Findings

  • The Knoevenagel condensation is highly efficient for linking barbiturate derivatives to aromatic aldehydes such as indole-2-carboxylates.
  • The reaction proceeds with good regioselectivity, favoring the 3-position of the indole ring.
  • Spectroscopic analysis (NMR, IR, MS) confirms the formation of the ylidene linkage and the integrity of both the barbiturate and indole moieties.
  • Purification is typically achieved by recrystallization or chromatography.

Data Table: Typical Yields and Conditions

Parameter Typical Value Notes
Solvent Ethanol or Methanol Commonly used for reflux
Catalyst Piperidine (0.1 eq) Base catalyst for Knoevenagel condensation
Reaction Temperature Reflux (78°C for ethanol) Ensures complete reaction
Reaction Time 4–6 hours Depends on scale and reactivity
Yield 65–85% High yield with proper purification
Purification Recrystallization or column chromatography To obtain pure product

Additional Notes

  • Alternative bases such as ammonium acetate or triethylamine can be used depending on substrate sensitivity.
  • The barbiturate moiety can be modified by substituting different alkyl groups at the nitrogen atoms to tune solubility and biological activity.
  • The indole ring can also be functionalized with various substituents to explore structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate?

  • Methodological Answer : The compound is synthesized via condensation of 3-formyl-1H-indole-2-carboxylate derivatives with 1,3-dimethylbarbituric acid under acidic reflux conditions. A typical procedure involves refluxing equimolar amounts of the aldehyde and barbiturate in acetic acid with sodium acetate as a catalyst for 3–5 hours. The product is isolated by filtration, washed with acetic acid and ethanol, and recrystallized from DMF/acetic acid mixtures .
  • Key Variables :

VariableRoleExample Conditions
SolventReaction mediumAcetic acid
CatalystAcid/base balanceSodium acetate
TemperatureReflux (~110–118°C)3–5 hours

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR to confirm the indole and barbiturate moieties, IR spectroscopy for carbonyl stretching (1700–1750 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography is recommended for resolving ambiguities in stereochemistry or tautomeric forms, as seen in structurally similar indole-carboxylate derivatives .

Intermediate Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Step 1 : Screen alternative solvents (e.g., propionic acid) to improve solubility of intermediates.
  • Step 2 : Optimize molar ratios (e.g., 1.2:1 barbiturate:aldehyde) to reduce side products.
  • Step 3 : Use microwave-assisted synthesis to shorten reaction time while maintaining yield .
    • Data Contradiction : Prolonged reflux (>5 hours) may degrade the barbiturate ring; monitor via TLC to avoid over-reaction.

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (high), ethanol (moderate), and aqueous buffers (pH 2–12). Limited solubility in water due to hydrophobic indole and barbiturate groups.
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze the ester group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Step 1 : Use DFT calculations (e.g., Gaussian 16) to map electron density on the indole and barbiturate moieties, identifying nucleophilic/electrophilic sites.
  • Step 2 : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2) to predict binding affinities.
  • Step 3 : Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Approach 1 : Replicate assays under standardized conditions (e.g., cell line, concentration range) to isolate variables.
  • Approach 2 : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability for functional effects) to cross-validate results.
  • Case Study : Discrepancies in IC50_{50} values may arise from impurity profiles; employ preparative HPLC to isolate >98% pure batches .

Q. How can structure-activity relationships (SARs) guide derivative design?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substitutions on the indole (e.g., halogenation) or barbiturate (e.g., alkyl chain elongation).
  • Step 2 : Correlate substituent effects with bioactivity using multivariate regression (e.g., Hansch analysis).
  • Example : Methyl-to-ethyl ester substitution in analogous compounds improved metabolic stability by 30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate
Reactant of Route 2
methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.